molecular formula C14H14BrNO2 B336542 5-bromo-N-(4-isopropylphenyl)-2-furamide

5-bromo-N-(4-isopropylphenyl)-2-furamide

Cat. No.: B336542
M. Wt: 308.17 g/mol
InChI Key: AUKGEVZMXPNOHI-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-isopropylphenyl)-2-furamide (CAS 353785-15-6) is a brominated furanamide derivative with the molecular formula C₁₄H₁₄BrNO₂ and a molecular weight of 308.18 g/mol . The compound features a 2-furamide backbone substituted with a bromine atom at the 5-position and a 4-isopropylphenyl group attached via an amide bond.

The compound is used in research settings, particularly in medicinal chemistry for structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

5-bromo-N-(4-propan-2-ylphenyl)furan-2-carboxamide

InChI

InChI=1S/C14H14BrNO2/c1-9(2)10-3-5-11(6-4-10)16-14(17)12-7-8-13(15)18-12/h3-9H,1-2H3,(H,16,17)

InChI Key

AUKGEVZMXPNOHI-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-isopropylphenyl)-2-furamide typically involves the following steps:

    Bromination: The furan ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

    Amidation: The brominated furan is then reacted with 4-propan-2-ylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-isopropylphenyl)-2-furamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or styrene derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of furanones.

    Reduction: Formation of tetrahydrofuran derivatives.

Scientific Research Applications

5-bromo-N-(4-isopropylphenyl)-2-furamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-isopropylphenyl)-2-furamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the bromine atom and the furan ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural analogs of 5-bromo-N-(4-isopropylphenyl)-2-furamide, highlighting variations in substituents and their implications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Features Notable Properties/Effects References
This compound 353785-15-6 C₁₄H₁₄BrNO₂ 308.18 4-Isopropylphenyl (bulky, lipophilic) Moderate hydrophobicity; potential CNS penetration
5-Bromo-N-(2-isopropylphenyl)-2-furamide 314055-67-9 C₁₄H₁₄BrNO₂ 308.18 2-Isopropylphenyl (ortho-substitution) Increased steric hindrance; possible reduced binding affinity
5-Bromo-N-(4-bromophenyl)-2-furamide 58472-54-1 C₁₁H₈Br₂NO₂ 345.00 4-Bromophenyl (electron-withdrawing) Higher electronegativity; altered π-π stacking interactions
5-Bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furamide 346455-63-8 C₁₅H₁₄BrClN₂O₃ 385.64 3-Chloro-4-morpholinylphenyl (polar, basic) Enhanced solubility; potential for hydrogen bonding
5-Bromo-N-(4-methoxyphenyl)-2-furamide 31136-81-9 C₁₂H₁₀BrNO₃ 296.12 4-Methoxyphenyl (electron-donating) Improved solubility; altered electronic profile
5-Bromo-N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-furamide 679418-61-2 C₁₈H₂₀BrN₃O₃ 406.27 4-Piperazinylphenyl (basic, flexible) Increased polarity; potential for improved pharmacokinetics

Discussion of Substituent Effects

  • Steric and Positional Effects : The ortho-substituted 2-isopropylphenyl analog (CAS 314055-67-9) exhibits increased steric hindrance compared to the para-substituted parent compound. This may reduce binding efficiency in target proteins due to spatial clashes .
  • Conversely, the methoxy group (CAS 31136-81-9) donates electrons, altering electronic interactions with targets like enzymes or receptors .
  • Solubility and Polarity : The morpholine (CAS 346455-63-8) and piperazinyl (CAS 679418-61-2) derivatives incorporate nitrogen-containing heterocycles, which enhance solubility via hydrogen bonding and basicity. These modifications may improve bioavailability but reduce blood-brain barrier penetration compared to the lipophilic isopropyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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